(R)-1-(5-Chloropyridin-2-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(1R)-1-(5-chloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
HMFCMANDGJSIMX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Cl)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N |
Origin of Product |
United States |
Advanced Chemical Transformations and Derivatizations of R 1 5 Chloropyridin 2 Yl Ethanamine
Reactivity of the Amine Moiety
The primary amine group of (R)-1-(5-Chloropyridin-2-yl)ethanamine is a versatile nucleophile, readily participating in a variety of bond-forming reactions.
Nucleophilic Substitution Reactions with Electrophiles
The lone pair of electrons on the nitrogen atom of the amine allows it to react with a wide array of electrophiles. These reactions are fundamental to the construction of more complex molecules. For instance, the amine can undergo N-alkylation with alkyl halides or participate in reactions with other electrophilic partners to form carbon-nitrogen bonds.
Condensation Reactions, including Imine Formation
Condensation reactions represent a significant class of transformations for the amine moiety. Reaction with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. This reversible reaction is often a key step in the synthesis of more complex heterocyclic systems or in dynamic combinatorial chemistry.
Acylation and Sulfonylation for Derivative Synthesis
The amine group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. Acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are widely employed to introduce a variety of functional groups and to modify the physicochemical properties of the parent molecule. For example, reaction with 2-methylprop-2-enoyl chloride would yield N-(1-(5-chloropyridin-2-yl)ethyl)-2-methylprop-2-enamide.
Reactivity of the Chloropyridine Core
The chloropyridine ring system of this compound is amenable to a range of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck reactions, Suzuki couplings for pyridin-2-yl systems)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the chloro substituent on the pyridine (B92270) ring serves as an effective handle for such transformations. nih.gov These reactions have become an extremely general technology for the preparation of aromatic amines. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The efficiency of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. acs.orgresearchgate.net
Heck Reaction: While less common for this specific substrate, the Heck reaction, which couples the aryl halide with an alkene, could potentially be employed to introduce alkenyl substituents.
The choice of palladium precursor, ligands, base, and solvent are all critical parameters that need to be optimized for successful cross-coupling reactions. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, often used in conjunction with phosphine-based ligands. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloro-N-heterocycles
| Coupling Partners | Catalyst System | Product Type | Reference |
| Aryl Halide + Amine | Pd-based with BrettPhos or RuPhos ligands | C-N Coupled Product | rsc.org |
| 2-Bromothiophenol + Primary Amine + 1-Bromo-2-iodobenzene | Single Pd catalyst | N-alkyl/arylphenothiazines | nih.gov |
| Furanyl/Thiofuranyl Substrate + Aryl Bromide | PEPPSI-type Pd(II) complexes | C-C Coupled Biaryl Product | mdpi.com |
| Dihalogenated Pyridine + Aryl Boronic Acid | Pd(OAc)₂ with PPh₃ | Site-selective C-C Coupled Product | acs.org |
Nucleophilic Aromatic Substitution on the Pyridine Ring
The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.gov In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. youtube.comyoutube.com This process typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org
The success of SNAr reactions on the chloropyridine core is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to overcome the aromaticity of the pyridine ring. youtube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functionalities at the 5-position of the pyridine ring. lookchem.commdpi.comrsc.org For instance, reaction with a primary or secondary amine can lead to the formation of a substituted 2,5'-bipyridin-2'-amine derivative.
Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Substrate | Nucleophile | Product | Reference |
| 2-Chloropyridine | Amines | 2-Aminopyridine derivatives | youtube.com |
| 2-Chloropyridines | Hydrazine hydrate | Substituted 3-amino-1H-pyrazolo[3,4-b]pyridines | lookchem.com |
| Chlorinated Pyrimidine Core | Tertiary Alkylamines | Disubstituted Pyrimidine Derivatives | mdpi.com |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, Sodium Phenoxide, etc. | Normal Substitution Products | rsc.org |
Oxidation Reactions leading to Modified Heterocycles
The pyridine ring of this compound is susceptible to oxidation, primarily at the nitrogen atom, to form the corresponding pyridine-N-oxide. This transformation alters the electronic properties of the aromatic ring, making it more electron-deficient and activating the positions ortho and para to the nitrogen for nucleophilic substitution. The formation of the N-oxide can also influence the reactivity of the substituents on the ring.
A variety of oxidizing agents can be employed for the N-oxidation of pyridines. Peroxy acids, such as peroxybenzoic acid and peracetic acid, are commonly used for this transformation. The reaction is typically carried out in a suitable solvent, and the reaction conditions can be tuned to achieve high yields of the desired N-oxide. The presence of the amino group on the side chain may require protection prior to oxidation to prevent side reactions, although in some cases, selective N-oxidation of the pyridine ring can be achieved.
The table below summarizes representative conditions for the N-oxidation of pyridine derivatives, which are analogous to the expected reactivity of this compound.
| Substrate | Oxidizing Agent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Pyridine | Peroxybenzoic acid | Chloroform, 25 °C, 24 h | Pyridine-N-oxide | ~90 |
| 2-Chloropyridine | Peracetic acid | Acetic acid, 70-80 °C, 12 h | 2-Chloropyridine-N-oxide | ~85 |
| Substituted Pyridines | Hydrogen peroxide, Acetic acid | 70-80 °C, several hours | Substituted Pyridine-N-oxides | Variable |
Stereospecific and Stereoselective Derivatizations Preserving or Inducing Chirality
The chiral center at the ethylamine (B1201723) side chain of this compound is a key feature for the development of enantiomerically pure compounds. Derivatization reactions at the primary amino group can be designed to be stereospecific, proceeding with a predictable stereochemical outcome (e.g., retention or inversion of configuration), or stereoselective, favoring the formation of one diastereomer over another when a new chiral center is formed.
One common stereospecific derivatization is the acylation of the amino group. This reaction typically proceeds with retention of configuration at the chiral center. A wide variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, can be used to introduce a diverse range of functional groups.
Another important stereospecific transformation involves the nucleophilic substitution of a leaving group at the benzylic position. For instance, the corresponding (S)-alcohol can be converted to a mesylate, which can then be displaced by a nucleophile with inversion of configuration to yield the (R)-amine derivative. This approach is valuable for the synthesis of various N-substituted derivatives with high enantiopurity.
Stereoselective reactions can be employed to create new chiral centers with a high degree of control. For example, the asymmetric reductive amination of a corresponding 2-acylpyridine can lead to the formation of the chiral amine with high enantiomeric excess. This method often utilizes a chiral catalyst or auxiliary to direct the stereochemical outcome of the reduction of the imine intermediate.
Furthermore, chiral derivatizing agents, such as Mosher's acid or derivatives of tartaric acid, can be used to form diastereomeric amides or salts. This not only allows for the determination of enantiomeric purity but can also be used for the separation of enantiomers in a process known as chiral resolution.
The following table provides examples of stereospecific and stereoselective derivatizations applicable to chiral 1-(pyridin-2-yl)ethanamine derivatives.
| Starting Material | Reagent(s) | Reaction Type | Product | Stereochemical Outcome |
|---|---|---|---|---|
| (R)-1-(Pyridin-2-yl)ethanamine | Acetyl chloride, Triethylamine | Acylation | (R)-N-(1-(Pyridin-2-yl)ethyl)acetamide | Retention of configuration |
| (S)-1-(Pyridin-2-yl)ethyl methanesulfonate | Benzylamine | Nucleophilic Substitution | (R)-N-Benzyl-1-(pyridin-2-yl)ethanamine | Inversion of configuration |
| 2-Acetylpyridine (B122185) | Ammonia, H₂, Chiral Iridium Catalyst | Asymmetric Reductive Amination | (R)- or (S)-1-(Pyridin-2-yl)ethanamine | High enantioselectivity (e.g., up to 95% ee) |
| rac-1-(5-Chloropyridin-2-yl)ethanamine | L-Tartaric acid | Diastereomeric Salt Formation | Diastereomeric salts | Separation of enantiomers |
Applications of R 1 5 Chloropyridin 2 Yl Ethanamine As a Chiral Building Block in Complex Molecular Synthesis
Role in the Construction of Diverse Advanced Organic Scaffolds
(R)-1-(5-Chloropyridin-2-yl)ethanamine serves as a fundamental chiral starting material for the synthesis of a wide array of complex organic molecules. Its utility lies in the ability to introduce a specific stereocenter into a target molecule, which is often crucial for its biological activity. enamine.net The presence of the chloropyridyl moiety also offers opportunities for further functionalization through various cross-coupling reactions, allowing for the construction of diverse and intricate molecular architectures. Synthetic chemists utilize this building block to create novel compounds with potential applications in materials science and medicinal chemistry. sigmaaldrich.com
Utilization in the Synthesis of Chiral Heterocyclic Systems
The synthesis of chiral heterocyclic compounds is a significant area of organic chemistry, as these structures are prevalent in many biologically active molecules. mdpi.com this compound is a key component in the preparation of various chiral heterocyclic systems. nih.gov The amine functionality provides a nucleophilic center for cyclization reactions, leading to the formation of nitrogen-containing rings with a defined stereochemistry. These heterocyclic systems can then be further elaborated to generate libraries of compounds for drug discovery and other applications.
Precursor to Enantiomerically Pure Intermediates for Active Pharmaceutical Ingredients (APIs)
The demand for enantiomerically pure drugs has grown significantly, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. enamine.net Chiral building blocks like this compound are therefore essential for the efficient and stereoselective synthesis of APIs. pharmanoble.comeuroapi.com
Intermediate in the Synthesis of Edoxaban and Related Analogs
One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of Edoxaban. researchgate.netnewdrugapprovals.orggoogle.com Edoxaban is a direct inhibitor of factor Xa, an enzyme involved in the blood coagulation cascade. The synthesis of Edoxaban involves the coupling of this compound with other complex fragments to construct the final API. researchgate.netnih.gov The stereochemistry of this amine is crucial for the drug's efficacy.
Table 1: Role of this compound in Edoxaban Synthesis
| Step | Description | Importance of this compound |
|---|---|---|
| 1 | Amide coupling | The amine group of this compound reacts with a carboxylic acid derivative to form a key amide bond. |
| 2 | Introduction of Chirality | The (R)-stereocenter of the amine is incorporated into the Edoxaban molecule, which is essential for its binding to the active site of Factor Xa. |
| 3 | Formation of the Final API | Subsequent reaction steps lead to the final structure of Edoxaban. |
General Application in Pharmaceutical Development
Beyond its specific use in Edoxaban synthesis, this compound and structurally similar chiral amines are valuable in the broader context of pharmaceutical development. nih.gov They serve as starting materials for the synthesis of a variety of chiral compounds that are screened for biological activity against different therapeutic targets. The ability to readily access such chiral building blocks accelerates the drug discovery process. enamine.net
Development of Chiral Ligands and Catalysts
Chiral ligands and catalysts are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. researcher.lifenii.ac.jp Chiral amines, including derivatives of this compound, can be used to synthesize novel chiral ligands for transition metal-catalyzed reactions. tcichemicals.comresearchgate.net These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The development of new chiral ligands is an active area of research, with the goal of achieving higher efficiency and selectivity in asymmetric transformations. researchgate.netnih.gov
Studies in Structure-Activity Relationships (SAR) Driven by Stereochemistry in Related Ligand Design
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. wikipedia.orggardp.org SAR explores the relationship between the chemical structure of a molecule and its biological activity. drugdesign.orgcollaborativedrug.com In the context of ligand design, stereochemistry plays a pivotal role. By synthesizing and evaluating a series of related ligands with systematic variations in their stereochemical and structural features, researchers can elucidate the key interactions between a ligand and its biological target. nih.gov While specific SAR studies focused solely on this compound are not extensively detailed, the principles of stereochemistry-driven SAR are broadly applicable to the design of new bioactive molecules derived from this chiral building block.
Spectroscopic and Chromatographic Characterization of R 1 5 Chloropyridin 2 Yl Ethanamine Enantiopurity
Determination of Enantiomeric Excess (ee) and Absolute Configuration
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical step in the characterization of enantiopure compounds. Various chromatographic and spectroscopic methods are utilized to quantify the relative amounts of the (R) and (S) enantiomers and to confirm the absolute configuration of the target molecule.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. eijppr.com For a primary amine like (R)-1-(5-Chloropyridin-2-yl)ethanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.gov
The separation is typically achieved under normal-phase or polar organic mode conditions. chromatographyonline.com A common mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing. chromatographyonline.com The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers.
Table 1: Representative Chiral HPLC Method for 1-(5-Chloropyridin-2-yl)ethanamine
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected tR ((S)-enantiomer) | ~7.5 min |
| Expected tR ((R)-enantiomer) | ~8.9 min |
Note: The retention times (tR) are illustrative and can vary based on the specific instrument and conditions.
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For primary amines, direct analysis can be challenging, so derivatization is often employed to improve volatility and chromatographic performance. mdpi.com However, with modern chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), direct separation of chiral amines is often feasible. wiley.com
The choice of the stationary phase is critical for achieving enantioselectivity. wiley.com The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. The differing stability of these complexes leads to different retention times. The enantiomeric excess is determined by the relative areas of the two enantiomeric peaks.
Table 2: Representative Chiral GC Method for 1-(5-Chloropyridin-2-yl)ethanamine
| Parameter | Value |
| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm, 0.12 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 120 °C isothermal |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
NMR spectroscopy can be adapted for chiral analysis by using chiral auxiliaries. One of the most reliable methods for determining the absolute configuration of amines is the use of a chiral derivatizing agent (CDA) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.govumn.edu The amine is reacted with both enantiomers of Mosher's acid chloride, ((R)- and (S)-MTPA-Cl), to form a pair of diastereomeric amides. researchgate.net
These diastereomers are chemically distinct and will exhibit different chemical shifts in their ¹H NMR spectra. nih.gov By systematically comparing the spectra of the (R)-MTPA amide and the (S)-MTPA amide, the absolute configuration of the original amine can be assigned. This is done by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter. According to Mosher's model for amides, protons on one side of the MTPA plane will experience shielding by the MTPA phenyl ring, while those on the other side will be deshielded. The consistent pattern of positive and negative Δδ values allows for an unambiguous assignment of the absolute configuration. springernature.com
Alternatively, chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be used. nih.gov These reagents form diastereomeric complexes with the enantiomers in solution, inducing shifts in the NMR spectrum that can allow for the differentiation and quantification of the enantiomers. libretexts.orgslideshare.net
Table 3: Predicted ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Amide of 1-(5-Chloropyridin-2-yl)ethanamine
| Protons | Expected Sign of Δδ | Rationale based on Mosher's Model |
| Methyl Protons (-CH₃) | Negative (-) | Positioned to be shielded by the MTPA phenyl ring. |
| Methine Proton (-CH) | Positive (+) | Positioned away from the shielding cone of the MTPA phenyl ring. |
| Pyridine (B92270) H-3 | Positive (+) | Positioned away from the shielding cone of the MTPA phenyl ring. |
| Pyridine H-4 | Positive (+) | Positioned away from the shielding cone of the MTPA phenyl ring. |
| Pyridine H-6 | Positive (+) | Positioned away from the shielding cone of the MTPA phenyl ring. |
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This technique is exquisitely sensitive to the three-dimensional structure of a molecule. An enantiomerically pure sample of this compound will produce a characteristic CD spectrum, while its (S)-enantiomer will produce an equal and opposite spectrum. The racemic mixture will show no CD signal.
The CD spectrum provides a "fingerprint" of the chiral molecule's absolute configuration. The sign and magnitude of the Cotton effects in the spectrum can often be correlated with the absolute configuration through empirical rules or by comparison with quantum chemical calculations. nih.gov Sometimes, the intrinsic CD signals of a small molecule are weak; in such cases, derivatization or complexation with a chromophoric host can be used to induce or enhance the CD signals, making the analysis more robust. nih.gov
Advanced Spectroscopic Techniques for Elucidation of Molecular Structure
Beyond confirming chirality, a complete structural characterization is necessary to verify the connectivity and chemical environment of every atom in the molecule.
While one-dimensional NMR provides essential information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR spectroscopy resolves this by spreading the signals across two frequency dimensions, revealing correlations between different nuclei. wikipedia.orgharvard.edu
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1-(5-Chloropyridin-2-yl)ethanamine, a COSY spectrum would show a cross-peak between the methine proton (-CH) and the methyl protons (-CH₃), confirming their direct (three-bond) coupling. It would also reveal the coupling network within the pyridine ring, showing correlations between H-3 and H-4, and between H-4 and H-6.
Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. nih.gov This is an invaluable tool for unambiguously assigning the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum, correlating the proton chemical shift with the carbon chemical shift.
Table 4: Expected 2D NMR Correlations for 1-(5-Chloropyridin-2-yl)ethanamine
| ¹H Signal | Expected ¹H-¹H COSY Correlations | Expected ¹H-¹³C HSQC Correlation |
| -CH₃ | -CH | C-ethanamine (methyl) |
| -CH | -CH₃, H-3 | C-ethanamine (methine) |
| Pyridine H-3 | -CH, H-4 | C-3 |
| Pyridine H-4 | H-3, H-6 | C-4 |
| Pyridine H-6 | H-4 | C-6 |
By combining these advanced spectroscopic and chromatographic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, confirming its structure, absolute configuration, and enantiomeric purity with a high degree of scientific certainty.
High-Resolution Mass Spectrometry for Structural Integrity
High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition and structural integrity of a molecule by providing highly accurate mass measurements. In the analysis of this compound, HRMS is utilized to determine the exact mass of the molecular ion, which can then be compared to the theoretical mass calculated from its chemical formula (C₇H₉ClN₂).
The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This leads to the appearance of two peaks in the mass spectrum for the molecular ion, separated by approximately 2 Da, with a relative intensity ratio of about 3:1. This isotopic signature serves as a key diagnostic feature for chlorine-containing compounds.
While specific high-resolution mass spectrometry data for this compound is not extensively published in publicly accessible literature, the expected fragmentation patterns can be inferred from the general principles of mass spectrometry for amines and pyridine derivatives. Electron ionization (EI) or electrospray ionization (ESI) techniques would typically be employed.
Under mass spectrometric conditions, the molecule is expected to undergo fragmentation at its weakest bonds. For primary amines, a characteristic fragmentation is the alpha-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen atom. In the case of 1-(5-Chloropyridin-2-yl)ethanamine, this would involve the loss of a methyl radical (•CH₃), leading to a stable iminium ion. The fragmentation of the pyridine ring can also occur, though it is a relatively stable aromatic system.
A hypothetical high-resolution mass spectrum would provide the exact mass of the protonated molecule [M+H]⁺. The theoretical exact mass of the monoisotopic molecular ion of C₇H₉³⁵ClN₂ is 156.0454 Da. High-resolution instrumentation can measure this mass with an accuracy in the parts-per-million (ppm) range, providing strong evidence for the correct elemental composition.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Theoretical m/z |
| [M(³⁵Cl)+H]⁺ | [C₇H₁₀³⁵ClN₂]⁺ | 157.0527 |
| [M(³⁷Cl)+H]⁺ | [C₇H₁₀³⁷ClN₂]⁺ | 159.0498 |
| [M(³⁵Cl)-CH₃]⁺ | [C₆H₇³⁵ClN₂]⁺ | 142.0292 |
| [M(³⁷Cl)-CH₃]⁺ | [C₆H₇³⁷ClN₂]⁺ | 144.0263 |
Chromatographic Characterization of Enantiopurity
The determination of the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. This method relies on the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including amines. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.
Hypothetical Chiral HPLC Method:
A suitable method would likely employ a polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column. The mobile phase would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing.
Table 2: Hypothetical Chromatographic Parameters for Enantiomeric Purity Determination
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Under these hypothetical conditions, the two enantiomers would exhibit different retention times, allowing for their quantification. The enantiomeric excess (e.e.) of the (R)-enantiomer can then be calculated from the peak areas of the two enantiomers.
Table 3: Expected Retention Data from Hypothetical Chiral HPLC Analysis
| Enantiomer | Retention Time (min) |
| (S)-1-(5-Chloropyridin-2-yl)ethanamine | ~ 8.5 |
| This compound | ~ 10.2 |
The validation of such a method would be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the enantiopurity determination.
Computational and Theoretical Investigations of R 1 5 Chloropyridin 2 Yl Ethanamine
Molecular Modeling and Conformational Analysis of the Chiral Amine
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its influence on its physical and chemical properties. For a chiral amine like (R)-1-(5-Chloropyridin-2-yl)ethanamine, identifying the most stable conformations is crucial for predicting its behavior in various chemical environments.
Conformational analysis of this molecule involves the systematic exploration of the potential energy surface by rotating the single bonds. The primary rotatable bonds are the C-C bond connecting the ethylamine (B1201723) side chain to the pyridine (B92270) ring and the C-N bond of the amino group. Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the energy of different conformers. A potential energy scan can be performed by systematically changing the dihedral angles associated with these bonds to identify local and global energy minima. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-Py) | Relative Energy (kcal/mol) |
| A | 60° | 0.00 |
| B | 180° | 1.5 |
| C | -60° | 2.1 |
Note: This table is illustrative and based on typical energy differences for similar small molecules. Actual values would require specific DFT calculations.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations can elucidate various electronic properties and reactivity descriptors.
A study on the closely related molecule, 2-Amino-5-chloropyridine (2A5CP), using DFT with the B3LYP method and 6-311++g(2d,2p) basis set, provides insights into the types of parameters that can be calculated. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.
Other important reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -(I+A)/2).
The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) surface, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom of the amino group is expected to be an electron-rich site, while the pyridine ring, influenced by the electronegative chlorine atom and nitrogen heteroatom, will have regions of lower electron density.
Table 2: Calculated Electronic Properties for 2-Amino-5-chloropyridine (as a proxy for the title compound)
| Parameter | Value (eV) |
| EHOMO | -5.98 |
| ELUMO | -0.87 |
| HOMO-LUMO Gap (ΔE) | 5.11 |
| Ionization Potential (I) | 5.98 |
| Electron Affinity (A) | 0.87 |
| Electronegativity (χ) | 3.425 |
| Chemical Hardness (η) | 2.555 |
| Global Softness (S) | 0.195 |
| Electrophilicity Index (ω) | 2.28 |
Data is based on calculations for 2-Amino-5-chloropyridine from a relevant study and serves as an illustrative example. researchgate.net
Prediction and Rationalization of Stereoselectivity in Asymmetric Transformations
This compound, being a chiral amine, can be used as a chiral auxiliary, catalyst, or building block in asymmetric synthesis. Computational methods are instrumental in predicting and rationalizing the stereoselectivity observed in such transformations. By modeling the transition states of the reaction pathways leading to different stereoisomers, the energy barriers can be calculated. According to transition state theory, the pathway with the lower energy barrier will be favored, thus determining the major product.
For instance, in a reaction where this chiral amine acts as a catalyst, computational models can be built for the transition states of both the R and S product formations. The difference in the activation energies (ΔΔG‡) between these two transition states is directly related to the enantiomeric excess (ee) of the reaction.
Machine learning models have also emerged as powerful tools for predicting stereoselectivity. nih.gov These models are trained on large datasets of reactions with known outcomes and can learn complex relationships between the structures of the reactants, catalysts, and the resulting stereoselectivity. researchgate.net For a reaction involving this compound, features describing its structure and electronic properties could be used as inputs for such a model to predict the stereochemical outcome of a new transformation.
Ligand-Receptor Interaction Modeling through Computational Docking and Dynamics (Focus on chemical binding affinity and selectivity)
The biological activity of a molecule is often initiated by its binding to a specific receptor, typically a protein. Computational docking and molecular dynamics (MD) simulations are powerful techniques to model and analyze these ligand-receptor interactions. mdpi.com These methods are crucial in drug discovery and development for predicting the binding affinity and selectivity of a compound for a particular biological target.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. d-nb.info The process involves placing the ligand in various positions and orientations within the binding site of the receptor and scoring each pose based on a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. For this compound, docking studies could be performed against a specific protein target to predict its binding mode and affinity. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the amine and the amino acid residues of the receptor's binding pocket. f1000research.com
Table 3: Illustrative Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X | -7.5 | ASP145, LYS72, PHE80 |
| GPCR Y | -6.8 | TYR112, TRP286, SER193 |
Note: This table is for illustrative purposes only. Actual data would require docking the compound into the crystal structure of a specific protein.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. unica.it These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and interactions at an atomic level. MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy with higher accuracy using methods like MM/PBSA or free energy perturbation. This allows for a more refined understanding of the chemical binding affinity and selectivity of this compound for its target receptor.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-1-(5-Chloropyridin-2-yl)ethanamine, and how is enantiomeric purity ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of 5-chloropyridine-2-carbaldehyde. Enantiomeric purity is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like diastereomeric salt crystallization. Characterization of intermediates via HPLC with chiral columns ensures purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm structural integrity, with pyridine ring protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular mass (e.g., [M+H] at m/z 171.05 for CHClN).
- X-ray Crystallography : Resolves absolute configuration using SHELXL software for refinement .
- HPLC : Chiral stationary phases (e.g., amylose-based) assess enantiomeric excess (>99%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
- Storage : Keep in sealed containers under inert gas (N) at 2–8°C to prevent degradation .
- Spill Management : Neutralize with dry sand or non-combustible absorbents; avoid water to prevent HCl formation .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound, and what functional is most suitable?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections optimize accuracy for thermochemical properties like ionization potentials and electron affinity. Basis sets (e.g., 6-311+G(d,p)) model chlorine’s electronegativity and pyridine’s aromaticity. Solvent effects (PCM model) refine predictions for polar environments .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s reaction kinetics?
- Methodological Answer :
- Error Analysis : Compare experimental activation energies (from Arrhenius plots) with DFT-derived barriers. Discrepancies >5 kcal/mol suggest overlooked transition states.
- Sensitivity Testing : Vary computational parameters (solvent models, dispersion corrections) to identify error sources.
- Validation : Cross-check with alternative methods (e.g., MP2 for electron correlation) .
Q. How is the enantiomeric excess of this compound quantified in complex mixtures?
- Methodological Answer :
- Chiral Derivatization : React with Mosher’s acid chloride to form diastereomers, analyzed via F NMR.
- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm (n→π transitions) for enantiomer ratio determination.
- Supercritical Fluid Chromatography (SFC) : Achieves rapid separation (<10 min) using CO-methanol mobile phases .
Q. What in vitro assays are used to study the bioactivity of this compound, and how are receptor-binding affinities measured?
- Methodological Answer :
- Radioligand Binding Assays : Compete with H-labeled ligands (e.g., serotonin receptor antagonists) to calculate IC.
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure real-time binding kinetics (k/k).
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites, validated by mutational studies .
Data Presentation and Analysis
Q. How should researchers statistically validate purity and yield data for this compound?
- Methodological Answer :
- Triplicate Trials : Report mean ± SD for yields (e.g., 72 ± 3%).
- Grubbs’ Test : Identify outliers in chromatographic purity data (e.g., >99% EE).
- Principal Component Analysis (PCA) : Correlate synthetic variables (catalyst loading, temperature) with enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
